molecular formula C13H21N5O B4767492 N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide

N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide

Cat. No.: B4767492
M. Wt: 263.34 g/mol
InChI Key: SIJJASYHTCUKNL-UHFFFAOYSA-N
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Description

N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxyphenyl group and a carbamimidamidomethanimidamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide typically involves multiple steps, starting with the preparation of the butoxyphenyl intermediate. One common method involves the nucleophilic substitution reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide, resulting in the formation of N-(4-butoxyphenyl)acetamide . This intermediate can then be further reacted with appropriate reagents to introduce the carbamimidamidomethanimidamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques such as distillation, recrystallization, and filtration are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products .

Scientific Research Applications

N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis

Properties

IUPAC Name

2-[(4-butoxyphenyl)methyl]-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-2-3-8-19-11-6-4-10(5-7-11)9-17-13(16)18-12(14)15/h4-7H,2-3,8-9H2,1H3,(H6,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJJASYHTCUKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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